Physicochemical properties of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Physicochemical properties of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of Ethyl imidazo[1,2-a]pyridine-7-carboxylate (CAS: 372147-49-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in numerous biologically active agents.[1][2][3] This document consolidates available experimental data and provides expert guidance on the standardized methodologies for determining critical parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa). Detailed, self-validating experimental protocols are presented to ensure data integrity and reproducibility, targeting researchers, chemists, and drug development professionals. The causality behind experimental choices is emphasized to empower scientists in their laboratory investigations.
Core Molecular Identity and Structure
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. This scaffold is a cornerstone in the development of therapeutics targeting a wide array of conditions.[2][4][5] The ethyl ester functional group at the 7-position significantly influences the molecule's electronic properties, solubility, and potential for metabolic transformation.
Table 1: Core Compound Identifiers
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | N/A |
| Synonyms | Imidazo[1,2-a]pyridine-7-carboxylic acid, ethyl ester | [6][7] |
| CAS Number | 372147-49-4 | [8][9][10][11] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [6][7][8][9][10] |
| Molecular Weight | 190.20 g/mol | [7][8][9][12] |
| SMILES | CCOC(=O)c1ccn2ccnc2c1 | [10] |
| InChI Key | UWYWNAGXCZHLLM-UHFFFAOYSA-N |[6] |
Fundamental Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, this section consolidates known values and provides context for expected properties.
Table 2: Summary of Physicochemical Data
| Property | Experimental Value | Predicted Value | Comments and Significance |
|---|---|---|---|
| Physical Form | Dark beige solid | N/A | The solid state is critical for formulation and stability considerations.[10] |
| Melting Point (°C) | 79 - 81 | N/A | A sharp melting range is a key indicator of purity.[7] |
| pKa (Basic) | Not Published | ~4.5 - 5.5 | The N1 atom of the imidazo[1,2-a]pyridine core is the most basic center. This pKa dictates the ionization state at physiological pH (7.4), impacting solubility and receptor binding. |
| LogP (Octanol/Water) | Not Published | ~1.8 - 2.3 | A LogP in this range suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability, a desirable trait for oral bioavailability. |
| Aqueous Solubility | Not Published | Low | The largely aromatic structure suggests poor intrinsic solubility in water. The ethyl ester group enhances solubility in organic solvents.[10] |
| Storage Temperature | -20°C / Keep Cold | N/A | Recommended for long-term storage to prevent potential degradation.[7][8] |
Spectroscopic & Structural Characterization
Confirmation of molecular structure and purity is achieved through a combination of spectroscopic techniques. While the specific spectra for this compound are not publicly available, this section describes the expected spectral characteristics based on its structure and data from analogous compounds.[13][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons on the fused ring system, typically in the δ 7.0-9.5 ppm range. The ethyl group will present as a characteristic quartet (CH₂) and triplet (CH₃), likely around δ 4.4 ppm and δ 1.4 ppm, respectively.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display signals for the aromatic carbons (δ 110-150 ppm), the ester carbonyl carbon (δ ~165 ppm), and the two carbons of the ethyl group (δ ~60 ppm and ~14 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 191.08.
Key Experimental Protocols
To address the gap in publicly available data, the following sections detail authoritative, step-by-step protocols for determining the most critical physicochemical parameters. These methods are designed to be self-validating, incorporating essential controls and system suitability checks.
Protocol for pKa Determination via Potentiometric Titration
The pKa is a measure of the ionization state of a molecule at a given pH.[15] For Ethyl imidazo[1,2-a]pyridine-7-carboxylate, the basic nitrogen in the imidazo[1,2-a]pyridine ring is the key ionizable center.
Causality: Potentiometric titration is the gold-standard method for pKa measurement due to its precision.[15][16] Because this compound is expected to have low aqueous solubility, a co-solvent system is necessary to maintain it in solution throughout the titration.
Methodology:
-
System Preparation: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Prepare a 1-2 mM solution of the compound in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent choice is critical to ensure solubility without significantly altering the aqueous pKa.
-
Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to achieve a final ionic strength of 0.15 M. This mimics physiological conditions and ensures consistent activity coefficients.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl while continuously recording the pH and the volume of titrant added. The acid will protonate the basic nitrogen on the compound.
-
Data Analysis: Plot the first derivative of the pH change versus titrant volume. The peak of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is the pKa.
-
Validation: Perform a titration of a known standard (e.g., pyridine) under identical conditions to validate the system's accuracy.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for LogP Determination via Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical predictor of a drug's ability to cross cell membranes.[16]
Causality: The shake-flask method is the traditional and most reliable method for direct LogP measurement.[15][16] It directly measures the partitioning of the compound between an aqueous phase (typically phosphate-buffered saline, PBS) and an immiscible organic phase (n-octanol), which serves as a mimic for biological lipid membranes.
Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and PBS (pH 7.4). Allow them to equilibrate for at least 24 hours to ensure saturation.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the PBS solution (e.g., 2 mL of each).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two liquid phases.
-
Quantification: Carefully sample a known aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
-
Validation: The experiment should be performed in triplicate. The sum of the compound mass in both phases should equal the initial mass added, confirming mass balance and data integrity.
Caption: Standard Shake-Flask method workflow for LogP determination.
Protocol for Aqueous Solubility Determination
Aqueous solubility is a fundamental property that directly impacts dissolution rate and bioavailability.[17]
Causality: The equilibrium shake-flask method is designed to determine the thermodynamic solubility, which is the most relevant value for predicting in vivo behavior. A buffer at pH 7.4 is used to assess solubility under physiologically relevant conditions.
Methodology:
-
System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the PBS buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation was reached.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding 0.22 µm filter (e.g., PVDF) is preferred over centrifugation to avoid disturbing the equilibrium.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Validation: The solid material remaining after filtration should be analyzed (e.g., by XRPD or DSC) to ensure it has not changed its polymorphic form during the experiment, which could alter the solubility measurement.
Stability Assessment
Drug candidate stability is a critical quality attribute. While specific data is unavailable, a standard stability assessment for Ethyl imidazo[1,2-a]pyridine-7-carboxylate would involve:
-
pH Stability: Incubating the compound in buffers of varying pH (e.g., 2, 7.4, 9) at a set temperature and monitoring its concentration over time by HPLC to check for hydrolytic degradation of the ester.
-
Photostability: Exposing the solid compound and a solution to controlled light conditions (per ICH Q1B guidelines) to assess for photodegradation.
-
Solid-State Stability: Storing the solid compound under accelerated conditions (e.g., 40°C / 75% relative humidity) to evaluate physical and chemical stability.
Conclusion
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a compound built upon a medicinally important scaffold. This guide has consolidated its known physicochemical properties, including its identity as a solid with a melting point of 79-81°C.[7][10] More importantly, it provides the authoritative experimental frameworks required to determine its key drug-like properties—pKa, LogP, and solubility—which are not yet widely reported. By following the detailed, self-validating protocols outlined herein, researchers in drug discovery and development can generate the high-quality, reproducible data necessary to accurately assess the potential of this and similar molecules as viable clinical candidates.
References
- USBio. (n.d.). Ethyl imidazo[1,2-a]pyridine-7-carboxylate CAS: 372147-49-4.
- CP Lab Safety. (n.d.). Ethyl imidazo[1, 2-a]pyridine-7-carboxylate, min 98%, 1 gram.
- CymitQuimica. (n.d.). CAS 372147-49-4: ethylH-imidazo[1,2-a]pyridine-2-carboxylate.
- AdooQ BioScience. (n.d.). CAS 372147-49-4 Ethyl Imidazo[1,2-a]pyridine-7-carboxylate.
- Alchem Pharmtech. (n.d.). CAS 372147-49-4 | Ethyl imidazo[1,2-a]pyridine-7-carboxylate.
- Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. European Journal of Pharmaceutical Sciences, 17(4-5), 29-45.
- Sigma-Aldrich. (n.d.). Ethyl imidazo 1,2-a pyridine-2-carboxylate 97 38922-77-9.
- Gising, J., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1269-1282.
- EvitaChem. (n.d.). Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate.
- Judson, R. S., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.
- CymitQuimica. (n.d.). Ethyl imidazo[1,2-a]pyridine-7-carboxylate.
- Kumar, S., et al. (2018). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology, 8(2), 99-104.
- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Drug Discovery and Development.
- Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
- ChemicalBook. (n.d.). IMidazo[1,2-a]pyridine-2-carboxylic acid, 7-broMo-, ethyl ester(1187236-18-5) 1 H NMR.
- Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 164-168.
- ChemicalBook. (n.d.). 38922-77-9(IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER) Product Description.
-
PubChem. (n.d.). Ethyl imidazo[1,2-a]pyridine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
- Al-Otaibi, J. S., et al. (2024).
- ChemicalBook. (n.d.). IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(38922-77-9) 1H NMR spectrum.
- Chemdad Co. (n.d.). ETHYL IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLATE 98.
- Al-Zoubi, R. M., et al. (2024).
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3358.
- Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-645.
- Royal Society of Chemistry. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
- ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- ChemBK. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-hydroxy-2-methyl-, ethyl ester.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Mahajan, P., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl imidazo[1,2-a]pyridine-7-carboxylate | CymitQuimica [cymitquimica.com]
- 7. ETHYL IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLATE 98 Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. usbio.net [usbio.net]
- 9. calpaclab.com [calpaclab.com]
- 10. CAS 372147-49-4: ethylH-imidazo[1,2-a]pyridine-2-carboxyla… [cymitquimica.com]
- 11. alchempharmtech.com [alchempharmtech.com]
- 12. Ethyl imidazo 1,2-a pyridine-2-carboxylate 97 38922-77-9 [sigmaaldrich.com]
- 13. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. ajptonline.com [ajptonline.com]
- 17. langhuapharma.com [langhuapharma.com]
